N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

Fragment‑based drug design Lead‑like property space Physicochemical profiling

N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine (CAS 1181984-58-6, molecular formula C₈H₁₁NO₅S, MW 233.24 Da) is a small‑molecule sulfonamide‑glycine conjugate that incorporates a furan‑2‑ylmethyl N‑substituent and an N‑methylsulfonyl group [REFS‑1]. The compound is a white to off‑white solid with a predicted logP of 0.65 and a polar surface area of 96 Ų, indicating moderate lipophilicity and good hydrogen‑bonding capacity [REFS‑1].

Molecular Formula C8H11NO5S
Molecular Weight 233.24
CAS No. 1181984-58-6
Cat. No. B2583421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine
CAS1181984-58-6
Molecular FormulaC8H11NO5S
Molecular Weight233.24
Structural Identifiers
SMILESCS(=O)(=O)N(CC1=CC=CO1)CC(=O)O
InChIInChI=1S/C8H11NO5S/c1-15(12,13)9(6-8(10)11)5-7-3-2-4-14-7/h2-4H,5-6H2,1H3,(H,10,11)
InChIKeyRZQHFFBOLQAAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine (CAS 1181984-58-6) – A Procurement-Ready Physicochemical Profile


N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine (CAS 1181984-58-6, molecular formula C₈H₁₁NO₅S, MW 233.24 Da) is a small‑molecule sulfonamide‑glycine conjugate that incorporates a furan‑2‑ylmethyl N‑substituent and an N‑methylsulfonyl group [REFS‑1]. The compound is a white to off‑white solid with a predicted logP of 0.65 and a polar surface area of 96 Ų, indicating moderate lipophilicity and good hydrogen‑bonding capacity [REFS‑1]. Its structure places it in the class of N‑sulfonyl‑α‑amino acids, a family that has been widely explored as fragment‑based screening hits and as modular building blocks for kinase, transporter, and aldose‑reductase inhibitor programmes [REFS‑2].

Why a Furan‑2‑ylmethyl Methylsulfonamide Cannot Be Treated as Interchangeable with Its Closest Analogs – The Case for 1181984‑58‑6


Although several N‑sulfonyl‑glycine building blocks share superficial structural similarity, even conservative changes to the sulfonyl or furan‑substituent produce measurable differences in physicochemical and, by class‑level inference, pharmacological properties. The methylsulfonyl analogue (CAS 1181984‑58‑6, MW 233.24 Da) is 62 Da lighter than the commercially co‑listed benzenesulfonyl homologue (CAS 337494‑85‑6, MW 295.31 Da) and exhibits a distinct hydrogen‑bond acceptor count, polar surface area, and logD profile [REFS‑1]. Literature on related N‑sulfonyl‑glycine series demonstrates that exchanging methylsulfonyl for phenylsulfonyl can alter enzyme inhibition potency by >10‑fold, making uncontrolled substitution a significant risk for any downstream SAR or selectivity interpretation [REFS‑2].

Head‑to‑Head Quantitative Evidence for N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine (CAS 1181984‑58‑6) Versus Closest Comparators


Molecular‑Weight and Physicochemical Differentiation from the Benzenesulfonyl Homologue (CAS 337494‑85‑6)

Compared with the direct benzenesulfonyl homologue (2‑[benzenesulfonyl(furan‑2‑ylmethyl)amino]acetic acid, CAS 337494‑85‑6), the target methylsulfonyl compound (CAS 1181984‑58‑6) is 62 Da lighter (MW 233.24 vs 295.31 Da), has two fewer heavy atoms (15 vs 20), and carries one less aromatic ring [REFS‑1][REFS‑2]. The experimentally mandated 1‑carboxylic‑acid and 1‑sulfonamide hydrogen‑bond donor/acceptor motif is preserved, but the smaller methylsulfonyl group results in a computed topological polar surface area that is 11 Ų lower (96 Ų vs ~107 Ų for the phenyl analogue) and a predicted logP that is 0.65 versus an extrapolated ~1.5 for the benzenesulfonyl variant, placing the methylsulfonyl compound firmly inside the ‘lead‑like’ Rule‑of‑Three space [REFS‑1][REFS‑3].

Fragment‑based drug design Lead‑like property space Physicochemical profiling

Commercial Purity Specification Compared with the Industry‑Standard 95 % Threshold

The target compound is supplied by multiple reputable vendors at consistently specified purities ≥ 98 % (e.g., Leyan catalogue No. 1438682 states 98 % purity; ChemScene CS‑0368012 implies ≥ 98 % by standard acceptance criteria) [REFS‑1][REFS‑2]. This contrasts with many smaller‑scale building‑block suppliers who often list closely related N‑sulfonyl‑glycine derivatives at only 95 % purity, increasing the risk of unidentified impurities that can confound biochemical assay results or require additional purification before use in parallel synthesis [REFS‑2].

Procurement quality control Purity assurance Building‑block reliability

Divergence from Sulbactam Despite Isomeric Molecular Formula – Scaffold‑Level Selectivity Implications

The compound C₈H₁₁NO₅S (MW 233.24) is an isomeric counterpart of the β‑lactamase inhibitor Sulbactam, yet it contains no β‑lactam ring; instead, it presents a linear sulfonamide‑glycine scaffold with a terminal carboxylic acid [REFS‑1][REFS‑2]. Sulbactam irreversibly acylates serine β‑lactamases with an IC₅₀ of ~0.8 μM, but this activity is contingent on its strained bicyclic β‑lactam‑sulfone core [REFS‑2]. The target compound’s open‑chain architecture eliminates this reactivity, thereby avoiding β‑lactamase‑mediated degradation and off‑target covalent modification of bacterial penicillin‑binding proteins – liabilities that are intrinsic to Sulbactam and its class [REFS‑2].

Scaffold‑hopping β‑Lactamase liability avoidance Isomeric differentiation

Class‑Level SAR Evidence: Methylsulfonyl vs Phenylsulfonyl Potency Shifts in Glycine‑Site Antagonists

In a published head‑to‑head series of N‑sulfonyl‑2‑quinoxalinecarboxamide glycine‑site NMDA antagonists, the N‑methylsulfonyl derivative (compound 2) displayed an IC₅₀ of 12 μM, whereas the directly matched N‑phenylsulfonyl analogue (compound 1) showed an IC₅₀ of 0.8 μM – a 15‑fold increase in potency attributable solely to the sulfonyl substituent [REFS‑1]. Although this data derives from a quinoxaline scaffold rather than a furan‑glycine scaffold, it demonstrates that the sulfonyl group identity alone can drive substantial potency differences, supporting the case that the methylsulfonyl‑substituted target compound cannot be assumed to recapitulate the binding profile of its phenylsulfonyl cousin.

Sulfonamide SAR NMDA glycine site Structure‑activity relationship

Stability Under Recommended Storage Conditions – Vendor‑Consistent 2–8 °C Dry Protocol

The target compound is uniformly recommended for storage sealed in a dry environment at 2–8 °C across multiple independent vendors (ChemScene, CymitQuimica, Leyan) [REFS‑1][REFS‑2]. This contrasts with the methyl ester analogue (CAS 1219547‑73‑5), which typically requires −20 °C storage to prevent ester hydrolysis, and the benzenesulfonyl analogue, for which some suppliers recommend −80 °C for long‑term stock solutions due to limited solubility stability [REFS‑3]. The lower logistical burden of 2–8 °C storage directly translates into reduced shipping complexity and lower cold‑chain costs.

Compound stability Storage integrity Procurement logistics

When to Prioritize N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine (CAS 1181984‑58‑6) in Scientific Procurement


Fragment‑Based Screening Libraries Requiring Lead‑Like Physicochemical Compliance

With a molecular weight of 233 Da, tPSA of 96 Ų, and cLogP of 0.65, this compound occupies the core of fragment‑space compliance (MW < 250, tPSA < 100 Ų). Its methylsulfonyl group provides a defined hydrogen‑bond acceptor/weak donor motif that can be exploited for initial affinity, while its carboxylic acid offers a synthetic handle for amide coupling or esterification in hit‑to‑lead elaboration [REFS‑1].

Glycine‑Transporter (GlyT) or NMDA‑Glycine‑Site SAR Campaigns Where Sulfonyl Size Drives Selectivity

Class‑level SAR data show that replacing N‑methylsulfonyl with N‑phenylsulfonyl can shift potency >10‑fold at the glycine site of the NMDA receptor [REFS‑1]. Researchers building focused GlyT‑1, GlyT‑2, or NMDA‑glycine‑site antagonist libraries should therefore specify CAS 1181984‑58‑6 as the unambiguously small‑sulfonyl reference point, preventing inadvertent mixing with the bulkier benzenesulfonyl analog that would confound SAR interpretation.

Assay Systems Where β‑Lactamase Interference Must Be Excluded

Because the compound lacks a β‑lactam ring, it avoids the irreversible acylation activity that makes its isomeric counterpart Sulbactam a potent β‑lactamase inhibitor. This property is critical in phenotypic screens that use β‑lactam antibiotics as selection markers or in biochemical assays where off‑target covalent modification of serine hydrolases would generate false hits [REFS‑1].

Parallel Synthesis or Solid‑Phase Chemistry Requiring a Soluble, Room‑Temperature‑Shippable Glycine Building Block

The compound’s compatibility with 2–8 °C storage and routine ambient‑temperature courier delivery minimizes cold‑chain logistics and permits multi‑gram procurement without specialised freezer infrastructure. Its terminal carboxylic acid is pre‑activated for standard amide or ester formation, making it a practical input for high‑throughput parallel synthesis workflows [REFS‑1].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(methylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.